

A Technical Guide to Ioxitalamic Acid-d4: Molecular Properties and Analytical Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ioxitalamic Acid-d4*

Cat. No.: *B13443000*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties of **Ioxitalamic Acid-d4**, a deuterated form of the X-ray contrast agent, Ioxitalamic Acid. This document details its molecular formula and weight, and presents a comparative analysis with its non-deuterated counterpart. Furthermore, it outlines a comprehensive, generalized experimental protocol for the analytical characterization of this compound, a critical process for its application in research and drug development.

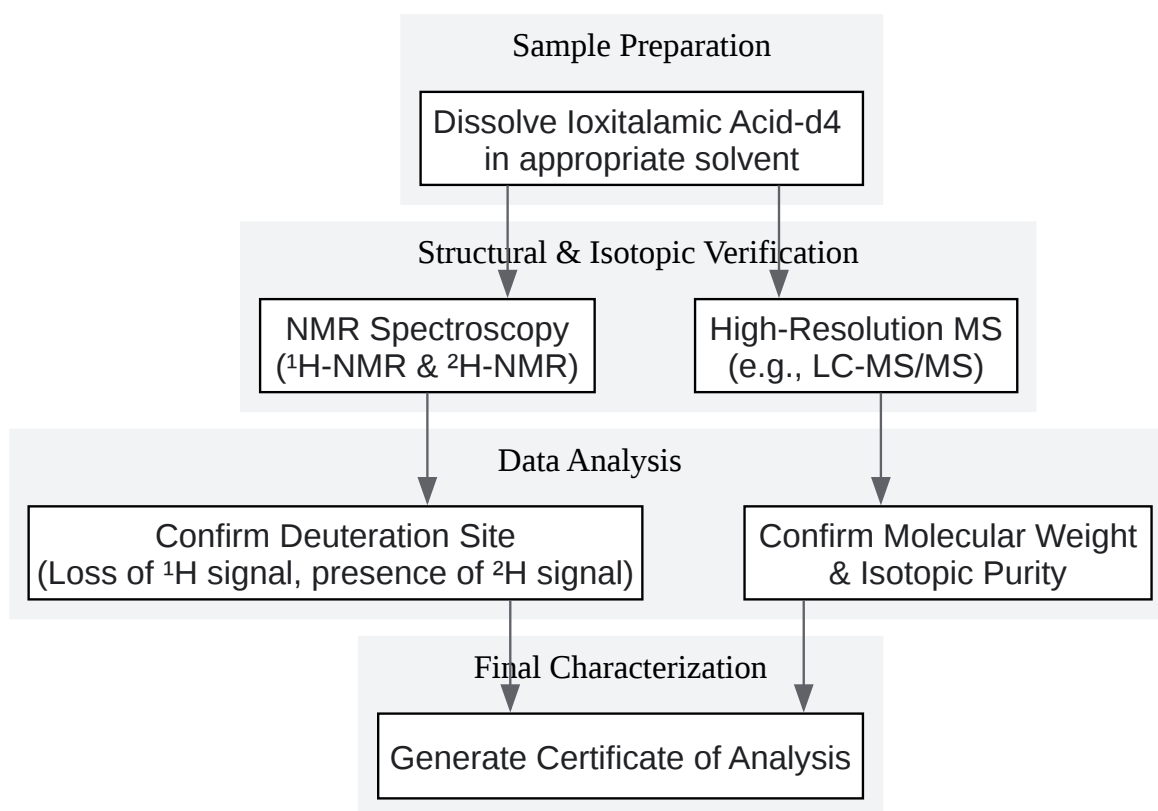
Core Molecular Data

The incorporation of four deuterium atoms into the Ioxitalamic Acid structure results in a precise increase in its molecular weight. This isotopic labeling is crucial for its use in various research applications, including metabolic tracing and as an internal standard in quantitative bioanalysis. The fundamental properties of **Ioxitalamic Acid-d4** and its parent compound are summarized below.

Property	Ioxitalamic Acid-d4	Ioxitalamic Acid
Chemical Formula	C ₁₂ H ₇ D ₄ I ₃ N ₂ O ₅ [1]	C ₁₂ H ₁₁ I ₃ N ₂ O ₅ [2][3]
Molecular Weight	647.96 g/mol [1][4]	643.94 g/mol
Exact Mass	647.96 Da	643.7802 Da
CAS Number	1185156-82-4	28179-44-4

Analytical Characterization Workflow

The confirmation of the molecular structure, isotopic purity, and quantification of **Ioxitalamic Acid-d4** necessitates a multi-technique analytical approach. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive characterization.



[Click to download full resolution via product page](#)

A typical workflow for the analytical characterization of **loxitalamic Acid-d4**.

Experimental Protocols

The following sections describe generalized methodologies for the key experiments involved in the characterization of **loxitalamic Acid-d4**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise location and extent of deuterium incorporation. Both proton (^1H -NMR) and deuterium (^2H -NMR) spectroscopy are employed for a comprehensive analysis.

Objective: To confirm the position of deuterium labeling and assess the degree of deuteration.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **loxitalamic Acid-d4** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Dimethyl Sulfoxide- d_6) in an NMR tube. A non-deuterated standard of loxitalamic Acid should be prepared in parallel for comparative analysis.
- ^1H -NMR Acquisition:
 - Acquire a ^1H -NMR spectrum of the **loxitalamic Acid-d4** sample.
 - The disappearance or significant reduction in the intensity of a proton signal, when compared to the spectrum of the non-deuterated standard, indicates the site of deuterium substitution.
- ^2H -NMR Acquisition:
 - Acquire a ^2H -NMR spectrum of the **loxitalamic Acid-d4** sample.
 - A peak in the ^2H -NMR spectrum provides direct evidence of deuterium incorporation. The chemical shift of this peak helps to confirm the chemical environment of the deuterium atom.

- Data Analysis:
 - Integrate the relevant signals in both the ^1H -NMR spectra of the deuterated and non-deuterated samples to quantify the degree of deuteration.
 - Compare the chemical shifts in the ^1H and ^2H spectra to confirm that deuteration has occurred at the expected position without altering the rest of the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity.

Objective: To verify the molecular weight of **loxitalamic Acid-d4** and determine the distribution of isotopologues (e.g., d0, d1, d2, d3, d4).

Methodology:

- Sample Preparation: Prepare a dilute solution of **loxitalamic Acid-d4** in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
- Chromatographic Separation:
 - Inject the sample into a liquid chromatography system, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
 - Use a suitable column (e.g., a C18 reversed-phase column) and a gradient elution method to achieve good separation of the analyte from any potential impurities.
- Mass Spectrometry Analysis:
 - The eluent from the LC system is directed into the ion source of a high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap mass spectrometer).
 - Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

- Acquire mass spectra in full scan mode to detect the molecular ion of **loxitalamic Acid-d4**.
- Data Analysis:
 - Determine the mass-to-charge ratio (m/z) of the molecular ion. This should correspond to the theoretical molecular weight of **loxitalamic Acid-d4**.
 - Analyze the isotopic distribution of the molecular ion peak. This allows for the quantification of isotopic purity and the detection of any under- or over-deuterated species. The use of a deuterated compound as an internal standard is a gold standard for quantitative analysis in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Ioxitalamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Ioxitalamic Acid-d4: Molecular Properties and Analytical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13443000#ioxitalamic-acid-d4-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com